2-Hydroxypropyl stearate

Description

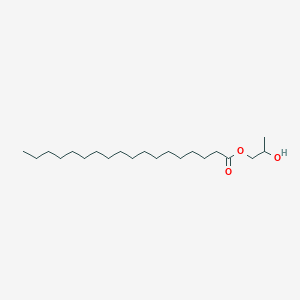

Structure

2D Structure

Properties

IUPAC Name |

2-hydroxypropyl octadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H42O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21(23)24-19-20(2)22/h20,22H,3-19H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKOKUHFZNIUSLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H42O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30872292 | |

| Record name | Propylene glycol 1-monostearate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30872292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid, white beads or flakes with a faint fatty odour | |

| Record name | Propylene glycol stearate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029764 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Propylene glycol stearate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1144/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

insoluble in water, soluble in alcohol (in ethanol) | |

| Record name | Propylene glycol stearate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1144/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

142-75-6, 1323-39-3, 8028-46-4 | |

| Record name | 2-Hydroxypropyl octadecanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=142-75-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propylene glycol 1-stearate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000142756 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propylene glycol monostearate [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001323393 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octadecanoic acid, monoester with 1,2-propanediol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Octadecanoic acid, 2-hydroxypropyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propylene glycol 1-monostearate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30872292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Stearic acid, monoester with propane-1,2-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.959 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-hydroxypropyl stearate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.052 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Octadecanoic acid, monoester with 1,2-propanediol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROPYLENE GLYCOL 1-STEARATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/32I3MRN561 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Propylene glycol stearate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029764 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

50 °C | |

| Record name | Propylene glycol stearate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029764 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

2-Hydroxypropyl stearate synthesis protocol for research purposes

An In-depth Technical Guide to the Synthesis of 2-Hydroxypropyl Stearate for Research Applications

Introduction

This compound, a prominent member of the propylene glycol fatty acid esters, is a nonionic surfactant and emulsifier with extensive applications in the pharmaceutical, cosmetic, and food industries.[1][2] It is primarily a mixture of 1-hydroxyprop-2-yl stearate and this compound, collectively known as propylene glycol monostearate (PGMS). This guide provides a comprehensive overview of the principal synthesis protocols for this compound, focusing on methodologies suitable for research and development. It covers chemical and enzymatic routes, presenting detailed experimental protocols, comparative data, and workflow visualizations to aid researchers in selecting and implementing the most appropriate synthesis strategy.

Core Synthesis Methodologies

The synthesis of this compound is predominantly achieved through the direct esterification of stearic acid with 1,2-propanediol (propylene glycol). Alternative methods include the reaction of stearic acid with propylene oxide and the transesterification of triglycerides with propylene glycol.[3][4][5]

Chemical Synthesis: Direct Esterification

Direct esterification is the most common industrial and laboratory method, involving the reaction of stearic acid and propylene glycol at elevated temperatures.[1] The reaction can be catalyzed by either acids or bases to enhance the reaction rate.[3]

-

Acid Catalysis : Catalysts like p-toluenesulfonic acid (p-TSA) or sulfuric acid are effective.[6] The reaction is typically carried out in a solvent such as xylene or toluene, which allows for the azeotropic removal of water using a Dean-Stark apparatus, thereby driving the equilibrium towards ester formation.[6]

-

Base Catalysis : Alkaline catalysts, including potassium carbonate, sodium carbonate, or potassium hydroxide, are also widely used.[3][4] This process is often performed under vacuum to facilitate the removal of the water byproduct, pushing the reaction to completion.[3]

Enzymatic Synthesis

Enzymatic synthesis offers a greener alternative to chemical methods, operating under milder conditions and often providing higher selectivity for the monoester, thus reducing byproduct formation.[1][7] Lipases, particularly from Pseudomonas or immobilized thermostable variants, are employed to catalyze the esterification in organic solvents or solvent-free systems.[1][7] Water removal is still critical and can be achieved using molecular sieves.

Data Presentation: Comparison of Synthesis Protocols

The following tables summarize quantitative data from various synthesis protocols to facilitate comparison.

Table 1: Comparison of Chemical Synthesis Protocols

| Parameter | Acid-Catalyzed Esterification | Base-Catalyzed Esterification | Propylene Oxide Addition |

| Reactants | Stearic Acid, 1,2-Propanediol | Stearic Acid, 1,2-Propanediol | Stearic Acid, Propylene Oxide |

| Catalyst | p-Toluenesulfonic acid (p-TSA)[6] | Base (e.g., KOH)[3][4] | Potassium Hydroxide (KOH)[4] |

| Molar Ratio | 1:1 (Acid:Alcohol)[6] | 1:(2-4) (Acid:Alcohol)[3] | 1:(1.0-1.2) (Acid:Oxide)[4] |

| Temperature | Heating to reflux[6] | 160 - 180 °C[3] | 115 - 130 °C[4] |

| Pressure | Atmospheric (with Dean-Stark)[6] | 0.06 - 0.08 MPa (Vacuum)[3] | 2 - 5 atmospheres[4] |

| Reaction Time | Until theoretical water is collected[6] | 2 - 4 hours[3] | Not specified |

| Solvent | Xylene[6] | Solvent-free | Solvent-free |

| Purity/Yield | Not specified | >99% Purity (after distillation)[3] | >90% Monoester conversion[4] |

Table 2: Enzymatic Synthesis Protocol

| Parameter | Lipase-Catalyzed Esterification |

| Reactants | Myristic Acid (analogue), 1,2-Propanediol[7] |

| Catalyst | Immobilized Lipase[7] |

| Molar Ratio | 1:3 (Acid:Alcohol)[7] |

| Temperature | 50 °C[7] |

| Reaction Time | 6 hours[7] |

| Solvent | Tertiary Butyl Alcohol, Diacetone Alcohol[7] |

| Purity/Yield | 92.8% ester synthesis ratio; product contained 90.7% monoester[7] |

Experimental Protocols

Protocol 1: Acid-Catalyzed Direct Esterification

This protocol is based on the methodology described for preparing nonionic emulsifiers.[6]

-

Apparatus Setup : Assemble a three-necked flask with a mechanical stirrer, a thermometer, and a Dean-Stark apparatus connected to a condenser.

-

Charging Reactants : Charge the flask with stearic acid (1 mol), 1,2-propanediol (1 mol), p-toluenesulfonic acid (0.005 mol) as the catalyst, and xylene as the solvent.[6]

-

Reaction : Heat the mixture with continuous stirring. The water formed during the reaction will be collected azeotropically in the Dean-Stark trap.

-

Monitoring : Continue the reaction until the theoretical amount of water (18 mL for a 1-mol scale) has been collected.[6]

-

Work-up :

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel.

-

Wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Purification : Remove the solvent and excess propylene glycol under reduced pressure. The crude product can be further purified by vacuum distillation to separate monoesters from diesters and unreacted starting materials.

Protocol 2: Base-Catalyzed Direct Esterification

This protocol is adapted from an industrial production method.[3]

-

Reactant Preparation : Heat and fuse 1,2-propanediol and stearic acid separately, then filter each.

-

Apparatus Setup : Use a reactor equipped for stirring, heating, and operation under vacuum.

-

Charging Reactants : Pump the filtered 1,2-propanediol into the reactor. Add a base catalyst (e.g., potassium carbonate, 0.10 - 0.30% of the 1,2-propanediol weight) and stir for 25-35 minutes.[3]

-

Reaction : Pump the molten stearic acid into the reactor. The molar ratio of 1,2-propanediol to stearic acid should be between 2:1 and 4:1.[3] Heat the reaction mixture to 160-180 °C under a vacuum of 0.06-0.08 MPa for 2-4 hours.[3]

-

Work-up :

-

After the esterification is complete, cool the mixture to 140-150 °C.

-

Add phosphoric acid to neutralize the base catalyst and react for 0.5-1 hour.[3] This yields the crude ester.

-

-

Purification : The crude ester can be purified by multi-stage distillation to remove water, excess 1,2-propanediol, diesters, and free fatty acids to achieve a final product with purity exceeding 99%.[3]

Protocol 3: Enzymatic Esterification

This protocol is based on a method for producing polyol fatty acid monoesters.[7]

-

Apparatus Setup : Use a sealed Erlenmeyer flask suitable for shaking incubation.

-

Charging Reactants : Charge the flask with stearic acid (1 molar equivalent), 1,2-propanediol (3 molar equivalents), and a suitable solvent for viscosity reduction (e.g., a mixture of tertiary butyl alcohol and diacetone alcohol).[7]

-

Catalyst and Water Removal : Add immobilized lipase (e.g., 10% by weight of substrates) and activated 3Å molecular sieves to remove the water produced.[7]

-

Reaction : Seal the flask and place it in a shaker incubator at 40-60 °C with constant agitation for up to 10 hours.[7]

-

Monitoring : Monitor the reaction progress by analyzing aliquots via titration or gas chromatography (GC) to determine the conversion of stearic acid.

-

Work-up :

-

Once the reaction reaches completion or equilibrium, filter the mixture to recover the immobilized enzyme and molecular sieves. The enzyme can be washed and reused.

-

The filtrate contains the product and unreacted substrates.

-

-

Purification : The solvent can be removed under reduced pressure. Further purification to separate the monoester from unreacted starting materials can be achieved via vacuum distillation or column chromatography.

Visualizations

Chemical Reaction Pathway

Caption: Reaction pathway for the synthesis of this compound.

Experimental Workflow for Chemical Synthesis

Caption: General experimental workflow for chemical synthesis.

Logical Comparison: Chemical vs. Enzymatic Synthesis

Caption: Key differences between chemical and enzymatic synthesis routes.

References

- 1. researchgate.net [researchgate.net]

- 2. PROPYLENE GLYCOL MONOSTEARATE [chembk.com]

- 3. CN105152929B - A kind of propylene glycol monostearate and its industrial process and application - Google Patents [patents.google.com]

- 4. US3499917A - Process for preparing high molecular content ester of propylene glycol - Google Patents [patents.google.com]

- 5. US6723863B2 - Methods for the preparation of propylene glycol fatty acid esters - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Physicochemical Properties of 2-Hydroxypropyl Stearate: An In-depth Technical Guide for Pharmaceutical Excipients

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxypropyl stearate is a non-ionic surfactant and emulsifying agent with potential applications in the pharmaceutical industry as an excipient. Its amphiphilic nature, derived from the hydrophilic hydroxyl group and the lipophilic stearate tail, allows it to stabilize emulsions and enhance the solubility of poorly water-soluble active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of the core physicochemical properties of this compound relevant to its function as a pharmaceutical excipient.

While some fundamental properties have been reported, a significant portion of the experimental data, particularly concerning its behavior in various pharmaceutical-grade solvents and its self-assembly characteristics, is not extensively available in public literature. This guide, therefore, not only presents the available quantitative data but also furnishes detailed experimental protocols for the determination of key physicochemical parameters, empowering researchers to conduct their own analyses.

Quantitative Physicochemical Data

The available quantitative data for this compound is summarized in the tables below. It is important to note that some of these values are sourced from chemical suppliers and may not have been independently verified in peer-reviewed literature.[1][2][3][4]

Table 1: General Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Chemical Name | 2-Hydroxypropyl octadecanoate | [2] |

| Synonyms | Propylene glycol monostearate | [2][5] |

| CAS Number | 1323-39-3 | [1][2][4] |

| Molecular Formula | C₂₁H₄₂O₃ | [1] |

| Molecular Weight | 342.56 g/mol | [1] |

| Appearance | White to cream-colored waxy solid | [6] |

| Density | 0.9 ± 0.1 g/cm³ | [3] |

| Melting Point | 35 °C | [3] |

| Boiling Point | 447.7 ± 18.0 °C at 760 mmHg | [3] |

| Flash Point | 166.7 ± 14.0 °C | [3] |

Table 2: Solubility Profile of this compound

| Solvent | Solubility | Source(s) |

| Water | Insoluble (Estimated: 0.0062 mg/L at 25 °C) | [7][8] |

| Ethanol | Soluble | [2][5] |

| Propylene Glycol | Insoluble | [7] |

| Mineral Oil | Soluble | [7] |

| Isopropyl Myristate | Soluble | [7] |

| Glycerin | Insoluble | [7] |

| Chloroform | Soluble | [2] |

| Ethyl Ether | Soluble | [2] |

| Hexane | Soluble | [2] |

Note: Quantitative solubility data in common pharmaceutical solvents is limited. The provided information is based on qualitative descriptions and estimations.

Experimental Protocols for Physicochemical Characterization

This section outlines detailed methodologies for determining key physicochemical properties of this compound.

Melting Point Determination (Capillary Method)

The melting point is a critical parameter for identifying a substance and assessing its purity. The capillary method is a widely accepted technique.

Methodology:

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube, sealed at one end, to a height of 2-4 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, often in a heated block or an oil bath, adjacent to a calibrated thermometer.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Observation: The temperature at which the substance begins to melt (the point of first liquid formation) and the temperature at which it becomes completely liquid are recorded as the melting range.

Solubility Determination

Understanding the solubility of this compound in various pharmaceutical solvents is crucial for formulation development.

Methodology:

-

Solvent Selection: A range of relevant pharmaceutical solvents (e.g., water, ethanol, propylene glycol, polyethylene glycol 400, various oils) should be chosen.

-

Sample Preparation: A known excess amount of this compound is added to a known volume of each solvent in a sealed container.

-

Equilibration: The mixtures are agitated at a constant temperature (e.g., 25 °C and/or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The saturated solutions are allowed to stand, or are centrifuged, to separate the undissolved solid.

-

Quantification: A known volume of the clear supernatant is carefully removed and the concentration of the dissolved this compound is determined using a suitable analytical technique (e.g., HPLC, GC, or gravimetric analysis after solvent evaporation).

Critical Micelle Concentration (CMC) Determination

The CMC is the concentration at which surfactant molecules begin to self-assemble into micelles. This is a key parameter for understanding the emulsification and solubilization properties of this compound. As no experimental value is readily available, the following methods can be employed.

Methodology:

-

Solution Preparation: A series of aqueous solutions of this compound with increasing concentrations are prepared.

-

Measurement: The surface tension of each solution is measured using a tensiometer (e.g., Du Noüy ring method or Wilhelmy plate method).

-

Data Plotting: The surface tension is plotted against the logarithm of the concentration of this compound.

-

CMC Determination: The plot will typically show a sharp decrease in surface tension with increasing concentration, followed by a plateau. The concentration at which this break in the curve occurs is the CMC.

-

Fluorescence Spectroscopy: This method involves the use of a fluorescent probe (e.g., pyrene) that exhibits a change in its fluorescence spectrum upon partitioning into the hydrophobic core of micelles. The CMC is determined by plotting a ratio of fluorescence intensities against the surfactant concentration.

-

Conductivity Measurement: For ionic surfactants, there is a distinct change in the slope of the conductivity versus concentration plot at the CMC. While this compound is non-ionic, this method is not directly applicable unless ionic impurities are present or it is used in a mixed surfactant system.

Hydrophilic-Lipophilic Balance (HLB) Determination

The HLB value is an empirical scale that indicates the degree of hydrophilicity or lipophilicity of a surfactant. It is crucial for selecting the right emulsifier for a specific oil phase. The HLB of this compound can be estimated or determined experimentally. An estimated HLB value for a similar compound, 3-(2,3-Dihydroxypropoxy)-2-hydroxypropyl stearate, is in the range of 4-6.[9]

Experimental Determination (Emulsion Stability Method):

-

Selection of Surfactant Blends: A series of emulsifier blends are prepared by mixing a high HLB emulsifier (e.g., Polysorbate 80, HLB = 15.0) and a low HLB emulsifier (e.g., Sorbitan Monooleate, HLB = 4.3) in varying ratios to achieve a range of known HLB values.

-

Emulsion Preparation: A series of simple oil-in-water emulsions are prepared using a specific oil phase and the different emulsifier blends. This compound would be a component of the oil phase for which the required HLB is being determined.

-

Stability Assessment: The stability of each emulsion is observed over time. Stability can be assessed by visual inspection for phase separation, creaming, or coalescence, or by measuring droplet size and distribution.

-

HLB Determination: The HLB of the emulsifier blend that produces the most stable emulsion corresponds to the required HLB of the oil phase containing this compound.

Applications in Pharmaceutical Formulations

The physicochemical properties of this compound make it a candidate for several applications in pharmaceutical formulations.

Emulsifying Agent

Its amphiphilic nature and expected low to mid-range HLB value suggest its utility as a water-in-oil (W/O) or oil-in-water (O/W) emulsifier, depending on the specific formulation.[10][11][12] It can be used to stabilize creams, lotions, and other semi-solid dosage forms.

Solubilizing Agent

For poorly water-soluble drugs, this compound can act as a solubilizer by forming micelles that encapsulate the drug molecules, thereby increasing their apparent solubility in aqueous media.

Lipid Matrix Former in Nanoparticles

This compound can be used as a solid lipid in the formulation of solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs).[13][14][15] These nanosystems can improve the bioavailability and provide controlled release of encapsulated drugs.

Workflow for Solid Lipid Nanoparticle (SLN) Preparation using High-Pressure Homogenization:

Conclusion

This compound possesses physicochemical properties that make it a promising excipient for various pharmaceutical applications, particularly as an emulsifier, solubilizer, and lipid matrix former. However, there is a notable lack of comprehensive, publicly available data on its solubility in a wide range of pharmaceutical solvents and its critical micelle concentration. The experimental protocols provided in this guide offer a framework for researchers to determine these crucial parameters, enabling a more thorough evaluation and informed application of this compound in the development of robust and effective pharmaceutical formulations. Further research into these properties is essential to fully unlock the potential of this excipient in modern drug delivery systems.

References

- 1. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. caymanchem.com [caymanchem.com]

- 3. chemigran.com [chemigran.com]

- 4. This compound | CAS#:1323-39-3 | Chemsrc [chemsrc.com]

- 5. Propylene Glycol Monostearate | C21H42O3 | CID 14878 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. PROPYLENE GLYCOL MONOSTEARATE - Ataman Kimya [atamanchemicals.com]

- 7. propylene glycol stearate, 1323-39-3 [thegoodscentscompany.com]

- 8. Human Metabolome Database: Showing metabocard for Propylene glycol stearate (HMDB0029764) [hmdb.ca]

- 9. 3-(2,3-Dihydroxypropoxy)-2-hydroxypropyl stearate | 79777-30-3 | Benchchem [benchchem.com]

- 10. ijpsjournal.com [ijpsjournal.com]

- 11. US5147644A - Use of mixtures of polyglycerol fatty esters as emulsifiers in cosmetic and pharmaceutical formulations - Google Patents [patents.google.com]

- 12. Pharmaceutical Excipients | Emulsifiers & Stabilizing Agents [pharmacompass.com]

- 13. Preparation of Solid Lipid Nanoparticles and Nanostructured Lipid Carriers for Drug Delivery and the Effects of Preparation Parameters of Solvent Injection Method - PMC [pmc.ncbi.nlm.nih.gov]

- 14. japsonline.com [japsonline.com]

- 15. jddtonline.info [jddtonline.info]

An In-depth Technical Guide to the Analytical Characterization of 2-Hydroxypropyl Stearate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core analytical techniques for the characterization of 2-Hydroxypropyl stearate. This document outlines detailed methodologies for spectroscopic, chromatographic, thermal, and microscopic analyses to confirm the identity, purity, and physicochemical properties of this compound. All quantitative data is summarized in structured tables for easy comparison, and experimental workflows are visualized using diagrams.

Introduction

This compound is the ester of stearic acid and 1,2-propanediol. It is a valuable excipient in the pharmaceutical, cosmetic, and food industries, where it functions as an emulsifier, stabilizer, and surfactant. Its amphiphilic nature, with a long hydrophobic stearate tail and a hydrophilic hydroxypropyl head, allows it to stabilize emulsions. The precise analytical characterization of this compound is critical for ensuring its quality, performance, and safety in final formulations. This guide details the primary analytical techniques for its comprehensive characterization.

Spectroscopic Characterization

Spectroscopic techniques are fundamental for elucidating the molecular structure of this compound and identifying its key functional groups.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the this compound molecule. The formation of the ester is confirmed by the presence of a strong carbonyl (C=O) stretching band and a hydroxyl (O-H) stretching band.

Table 1: Expected FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3400 (broad) | O-H stretch | Hydroxyl |

| ~2917, ~2849 | C-H stretch | Alkyl chain |

| ~1740 | C=O stretch | Ester carbonyl |

| ~1170 | C-O stretch | Ester |

Experimental Protocol: FT-IR Spectroscopy

-

Sample Preparation: A small amount of this compound is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: The spectrum is recorded over a range of 4000 to 400 cm⁻¹.

-

Data Analysis: The resulting spectrum is analyzed for the presence of characteristic absorption bands corresponding to the functional groups of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for the detailed structural elucidation of this compound, confirming the connectivity of the atoms. The chemical shifts will be similar to the related compound, 3-hydroxypropyl stearate.[1]

Table 2: Expected ¹H NMR Chemical Shifts for this compound

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~4.0-4.2 | m | -OCH(CH₃)- |

| ~3.8-3.9 | m | -CH₂O- |

| ~2.3 | t | -CH₂-C=O |

| ~1.6 | m | -CH₂-CH₂-C=O |

| ~1.2-1.4 | m | -(CH₂)n- |

| ~1.1 | d | -CH(CH₃)OH |

| ~0.9 | t | -CH₃ |

Table 3: Expected ¹³C NMR Chemical Shifts for this compound

| Chemical Shift (ppm) | Assignment |

| ~174 | C=O (Ester) |

| ~70 | -OCH(CH₃)- |

| ~66 | -CH₂O- |

| ~34 | -CH₂-C=O |

| ~22-32 | -(CH₂)n- |

| ~18 | -CH(CH₃)OH |

| ~14 | -CH₃ |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Data Analysis: Integrate the proton signals and assign the peaks based on their chemical shifts, multiplicities, and correlation spectra (e.g., COSY, HSQC).

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of this compound and to study its fragmentation pattern for structural confirmation.

Table 4: Potential Mass Spectrometry Fragments of this compound

| m/z | Fragment |

| 342.31 | [M]+ (Molecular Ion) |

| 283.26 | [M - C₃H₇O₂]+ (Loss of hydroxypropyl group) |

| 265.25 | [Stearic acid - OH]+ |

| 75.05 | [C₃H₇O₂]+ (Hydroxypropyl group) |

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: The sample is introduced into the mass spectrometer via direct infusion or coupled with a chromatographic system (e.g., GC-MS or LC-MS).

-

Ionization: A suitable ionization technique is employed, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) and detected.

-

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion and characteristic fragment ions.

Chromatographic Analysis

Chromatographic techniques are employed to assess the purity of this compound and to quantify any related substances or impurities.

Gas Chromatography (GC)

GC is a suitable technique for analyzing the fatty acid composition of this compound after derivatization to its more volatile methyl ester. This can be adapted from the official monograph for stearic acid.[2]

Experimental Protocol: GC Analysis of Fatty Acid Composition

-

Derivatization (Transesterification):

-

Dissolve a known amount of this compound in a solution of boron trifluoride in methanol.

-

Heat the mixture under reflux to convert the stearate ester to methyl stearate.

-

Extract the methyl stearate into an organic solvent like heptane.

-

-

GC Conditions:

-

Column: A polar capillary column (e.g., DB-23 or equivalent).

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: Start at a lower temperature (e.g., 150 °C), then ramp to a higher temperature (e.g., 230 °C) to separate the fatty acid methyl esters.

-

Detector: Flame Ionization Detector (FID) at 280 °C.

-

Carrier Gas: Helium or Hydrogen.

-

-

Data Analysis: The peak areas of the separated methyl esters are used to determine the relative percentage of stearic acid and any other fatty acids present.

Thermal Analysis

Thermal analysis techniques are used to investigate the thermal properties of this compound, such as its melting point, thermal stability, and decomposition profile.[3]

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the determination of thermal transitions.[4]

Table 5: Thermal Properties of this compound by DSC

| Thermal Event | Temperature (°C) |

| Melting Point | Endothermic peak |

| Crystallization Temperature | Exothermic peak (on cooling) |

Experimental Protocol: DSC

-

Sample Preparation: Accurately weigh 3-5 mg of this compound into an aluminum DSC pan and seal it.

-

Data Acquisition:

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.

-

Cool the sample at the same rate.

-

-

Data Analysis: The resulting thermogram is analyzed to determine the onset temperature and peak maximum of any endothermic or exothermic events.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, providing information on its thermal stability and decomposition.[3]

Experimental Protocol: TGA

-

Sample Preparation: Place 5-10 mg of this compound into a TGA pan.

-

Data Acquisition: Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen or air atmosphere while continuously monitoring its weight.

-

Data Analysis: The TGA curve (weight % vs. temperature) is analyzed to determine the onset temperature of decomposition and the temperature at which maximum weight loss occurs.

Microscopic Analysis

Microscopy can be used to examine the solid-state morphology and particle characteristics of this compound.

Scanning Electron Microscopy (SEM)

SEM provides high-resolution images of the surface morphology of the material. This can be useful for observing the crystal habit and any aggregation of particles.[5]

Experimental Protocol: SEM

-

Sample Preparation: Mount a small amount of the this compound powder onto an SEM stub using double-sided carbon tape.

-

Sputter Coating: Coat the sample with a thin layer of a conductive material (e.g., gold or palladium) to prevent charging under the electron beam.

-

Imaging: Place the stub in the SEM chamber and acquire images at various magnifications.

Workflow and Relationships

The following diagrams illustrate the logical workflow for the comprehensive analytical characterization of this compound.

Caption: Overall workflow for the analytical characterization of this compound.

Caption: Relationship between analytical techniques and the information obtained.

References

- 1. benchchem.com [benchchem.com]

- 2. usp.org [usp.org]

- 3. Exploring the thermal properties of materials using thermogravimetric analysis (TGA), differential scanning calorimetry (DSC) and differential thermal analysis (DTA). – C-Therm Technologies Ltd. [ctherm.com]

- 4. tainstruments.com [tainstruments.com]

- 5. Preparation and characterization of hydroxypropyl methyl cellulose films containing stable BCS Class II drug nanoparticles for pharmaceutical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of 2-Hydroxypropyl Stearate in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-Hydroxypropyl stearate, a non-ionic surfactant and emulsifier widely used in the pharmaceutical, cosmetic, and food industries. Understanding its solubility in various organic solvents is critical for formulation development, process design, and quality control. This document presents quantitative solubility data, detailed experimental protocols for solubility determination, and a logical workflow for solvent selection.

Quantitative Solubility Data

The solubility of this compound in a range of common organic solvents at 25°C is summarized in the table below. This data is essential for formulators seeking to dissolve or disperse this excipient in non-aqueous systems.

| Solvent | Solubility (g/L) @ 25°C[1] |

| Dimethylformamide (DMF) | 175.54 |

| Ethyl acetate | 173.05 |

| Acetone | 95.2 |

| Toluene | 52.36 |

| Acetonitrile | 40.77 |

| n-Butanol | 33.59 |

| Isobutanol | 32.18 |

| n-Propanol | 25.32 |

| Methanol | 25.28 |

| Isopropanol | 21.52 |

| Ethanol | 14.42 |

| Water | 0.04 |

In addition to the quantitative data, qualitative solubility information indicates that this compound is generally soluble in alcohols, acetone, ethyl acetate, chloroform, and other chlorinated hydrocarbons, while being practically insoluble in water[2][3].

Solvent Selection Workflow

The selection of an appropriate solvent is a critical step in the formulation development process. The following diagram illustrates a logical workflow for choosing a suitable solvent for this compound based on desired solubility and other key parameters.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the equilibrium solubility of a compound like this compound in an organic solvent. This protocol is based on the shake-flask method, a widely accepted technique for solubility measurement.

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specified temperature.

Materials:

-

This compound (analytical grade)

-

Selected organic solvent (HPLC grade or equivalent)

-

Analytical balance (readable to at least 0.1 mg)

-

Scintillation vials or glass test tubes with screw caps

-

Constant temperature orbital shaker or water bath

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Appropriate analytical instrument for quantification (e.g., HPLC-UV, GC-FID, or a validated gravimetric method)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of scintillation vials. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.

-

Accurately pipette a known volume of the selected organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature orbital shaker set to the desired temperature (e.g., 25°C).

-

Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the supernatant remains constant.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles. This step is critical to prevent overestimation of the solubility.

-

-

Quantification:

-

Accurately dilute the filtered supernatant with the same organic solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted samples using a validated analytical method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.

-

-

Data Analysis:

-

Calculate the concentration of this compound in the original saturated solution by applying the dilution factor.

-

Express the solubility in appropriate units, such as g/L or mg/mL.

-

Perform the experiment in triplicate to ensure the reproducibility of the results and report the average solubility with the standard deviation.

-

This in-depth guide provides valuable data and methodologies for professionals working with this compound. The provided information is intended to facilitate informed decision-making in formulation development and research activities.

References

Spectroscopic Analysis of 2-Hydroxypropyl Stearate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of 2-Hydroxypropyl stearate, a key excipient in pharmaceutical formulations. This document details the application of Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation and characterization of this compound.

Introduction

This compound (also known as propylene glycol monostearate) is the ester of stearic acid and propylene glycol. It is a non-ionic surfactant widely used as an emulsifier, stabilizer, and lubricant in the pharmaceutical, cosmetic, and food industries. Its amphiphilic nature, with a lipophilic fatty acid tail and a hydrophilic diol head, allows it to facilitate the formation and stabilization of emulsions. The presence of a secondary hydroxyl group also influences its chemical and physical properties. Accurate and thorough characterization of this compound is crucial for ensuring product quality, consistency, and performance in its various applications. Spectroscopic techniques like FTIR and NMR are indispensable tools for this purpose.

Molecular Structure

The chemical structure of this compound consists of a stearate chain attached to a propylene glycol moiety. The esterification can occur at either the primary or secondary hydroxyl group of propylene glycol, leading to two possible isomers: 1-stearoyl-2-propanol and 2-stearoyl-1-propanol. Commercial propylene glycol monostearate is typically a mixture of these, with the primary ester (esterification at the C1 position of propylene glycol, resulting in a secondary alcohol) being the major component, which is the focus of this guide.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The infrared spectrum of this compound reveals characteristic absorption bands corresponding to its ester and hydroxyl functionalities, as well as the long hydrocarbon chain.

Experimental Protocol: FTIR Analysis

Sample Preparation:

A small amount of the viscous liquid or solid this compound is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Alternatively, for transmission analysis, the sample can be pressed into a thin film between two potassium bromide (KBr) plates.

Instrumentation and Data Acquisition:

-

Spectrometer: A Fourier Transform Infrared Spectrometer.

-

Accessory: ATR or transmission.

-

Scan Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Procedure: A background spectrum of the clean, empty ATR crystal or KBr plates is recorded. Subsequently, the sample spectrum is acquired. The final spectrum is presented in terms of transmittance or absorbance.

FTIR Spectral Data and Interpretation

The FTIR spectrum of this compound is characterized by the following key absorption bands.[1]

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| ~3400 (broad) | O-H stretch | Hydroxyl (-OH) | Medium-Strong |

| 2917 | C-H asymmetric stretch | Methylene (-CH₂) | Strong |

| 2849 | C-H symmetric stretch | Methylene (-CH₂) | Strong |

| 1735 | C=O stretch | Ester (-COO-) | Strong |

| 1465 | C-H bend (scissoring) | Methylene (-CH₂) | Medium |

| 1160 | C-O stretch | Ester (-COO-) | Strong |

The presence of a broad band around 3400 cm⁻¹ is indicative of the hydroxyl group. The strong absorption at approximately 1735 cm⁻¹ confirms the presence of the ester carbonyl group. The intense peaks in the 2800-3000 cm⁻¹ region are characteristic of the C-H stretching vibrations of the long alkyl chain of the stearate moiety.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of individual protons and carbons. Both ¹H and ¹³C NMR are essential for the unambiguous identification and purity assessment of this compound.

Experimental Protocol: NMR Analysis

Sample Preparation:

Approximately 10-50 mg of this compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a 5 mm NMR tube. The choice of solvent is critical to ensure good solubility and minimize signal overlap with the analyte.

Instrumentation and Data Acquisition:

-

Spectrometer: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Nuclei Observed: ¹H and ¹³C.

-

Solvent: CDCl₃ or DMSO-d₆.

-

Internal Standard: Tetramethylsilane (TMS) at 0 ppm.

-

¹H NMR Parameters:

-

Number of Scans: 8-16

-

Relaxation Delay: 1-2 seconds

-

-

¹³C NMR Parameters:

-

Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)

-

Technique: Proton-decoupled.

-

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum of this compound shows distinct signals for the protons of the stearate chain and the propylene glycol moiety. The chemical shifts (δ) are reported in parts per million (ppm) relative to TMS.[1]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.1-3.9 | m | 3H | -O-CH₂- and -CH-OH |

| ~2.3 | t | 2H | -CH₂-COO- |

| ~1.6 | m | 2H | -CH₂-CH₂-COO- |

| ~1.25 | br s | ~28H | -(CH₂)₁₄- |

| ~1.15 | d | 3H | -CH(OH)-CH₃ |

| ~0.88 | t | 3H | -CH₂-CH₃ |

Multiplicity: s = singlet, d = doublet, t = triplet, m = multiplet, br s = broad singlet

The signals corresponding to the propylene glycol unit are particularly diagnostic. The doublet at approximately 1.15 ppm is characteristic of the methyl group adjacent to the chiral center. The complex multiplet between 3.9 and 4.1 ppm arises from the methine and methylene protons of the propylene glycol backbone. The triplet at ~2.3 ppm is assigned to the methylene group of the stearate chain adjacent to the ester oxygen.

¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.[1]

| Chemical Shift (δ, ppm) | Assignment |

| ~174 | -COO- (Ester Carbonyl) |

| ~68 | -O-CH₂- |

| ~66 | -CH-OH |

| ~34 | -CH₂-COO- |

| ~32 | -CH₂-CH₂-COO- |

| ~29 | -(CH₂)n- (Bulk methylene carbons) |

| ~25 | -CH₂-CH₂-CH₃ |

| ~22 | -CH₂-CH₃ |

| ~18 | -CH(OH)-CH₃ |

| ~14 | -CH₂-CH₃ |

The carbonyl carbon of the ester group appears downfield at around 174 ppm. The carbons of the propylene glycol moiety are observed in the 66-68 ppm region. The numerous signals around 29 ppm correspond to the repeating methylene units of the long fatty acid chain.

Experimental and Logical Workflows

The following diagrams illustrate the logical workflows for the spectroscopic analysis and characterization of this compound.

References

The Core of Formulation: An In-depth Technical Guide to the Thermal Analysis of 2-Hydroxypropyl Stearate

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxypropyl stearate, also known as propylene glycol monostearate, is a non-ionic lipophilic surfactant widely utilized in the pharmaceutical industry.[1][2] Its function as an emulsifier, stabilizer, and matrix-former in various dosage forms, particularly in solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs), is pivotal for the effective delivery of therapeutic agents.[3][4][5] The solid-state properties of this compound, which are profoundly influenced by temperature, dictate its performance in a formulation, affecting drug solubility, stability, and release profile.[6]

Thermal analysis techniques, primarily Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are indispensable tools for characterizing the thermal behavior of this compound. DSC provides insights into the melting behavior, crystallinity, and potential interactions with active pharmaceutical ingredients (APIs), while TGA reveals its thermal stability and decomposition profile. This technical guide offers a comprehensive overview of the thermal analysis of this compound, presenting quantitative data, detailed experimental protocols, and logical workflows to aid researchers in its effective application for pharmaceutical formulation.

Physicochemical and Thermal Properties

Commercial this compound is typically a mixture of the mono- and di-esters of stearic and palmitic acids. The USP-NF defines it as containing not less than 90.0% of monoesters of saturated fatty acids, chiefly propylene glycol monostearate and propylene glycol monopalmitate.[7][8] This composition can influence its thermal properties.

Data Presentation: Thermal Properties

The following table summarizes the key thermal properties of this compound gathered from various sources. It is important to note that these values can vary depending on the purity and specific composition of the material.

| Property | Technique | Value | References |

| Melting Point / Congealing Temperature | DSC / Various | ~35 - 45 °C | [7][9] |

| Onset of Water Loss | TGA | 135 °C | [10] |

| End of Water Loss | TGA | 238 °C | [10] |

| Ester Linkage Cleavage | TGA | 310 °C | [10] |

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining reliable and reproducible thermal analysis data. The following are recommended methodologies for the DSC and TGA analysis of this compound for pharmaceutical formulation purposes.

Differential Scanning Calorimetry (DSC) Protocol

Objective: To determine the melting point, heat of fusion, and to assess the purity and potential interactions with other excipients or APIs.

-

Instrument: A calibrated Differential Scanning Calorimeter.

-

Sample Preparation: Accurately weigh 3-5 mg of this compound into a standard aluminum DSC pan. Crimp the pan hermetically to prevent any loss of volatile components.

-

Reference: An empty, hermetically sealed aluminum pan.

-

Atmosphere: Purge the DSC cell with an inert gas, such as high-purity nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative degradation.

-

Temperature Program:

-

Equilibrate the sample at 25 °C.

-

Ramp the temperature from 25 °C to a temperature sufficiently above its melting point, for instance, 80 °C, at a constant heating rate of 10 °C/min.

-

Cool the sample back to 25 °C at a controlled rate (e.g., 10 °C/min) to observe any crystallization events.

-

A second heating scan may be performed to assess changes in the thermal behavior after the initial melt.

-

-

Data Analysis: Analyze the resulting thermogram to determine the onset temperature, peak temperature (melting point), and the integrated area of the melting endotherm to calculate the heat of fusion (ΔHf).

Thermogravimetric Analysis (TGA) Protocol

Objective: To evaluate the thermal stability and decomposition profile of this compound.

-

Instrument: A calibrated Thermogravimetric Analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or platinum TGA pan.

-

Atmosphere: Purge the TGA furnace with an inert gas, such as high-purity nitrogen, at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate the sample at 25 °C.

-

Ramp the temperature from 25 °C to a high temperature, typically 400-600 °C, at a constant heating rate of 10 °C/min.

-

-

Data Analysis: Analyze the resulting TGA curve (mass vs. temperature) and its first derivative (DTG curve) to determine the onset of decomposition and the temperatures at which the maximum rates of mass loss occur.

Visualization of Workflows

The following diagrams illustrate the logical workflow for the thermal analysis of this compound in the context of pharmaceutical formulation development.

References

- 1. NIKKOL PMS-1CV (Propylene Glycol Monostearate) | Pharmaceutical Ingredients | NIKKO CHEMICALS [chemi-navi.nikkolgroup.com]

- 2. PROPYLENE GLYCOL MONOSTEARATE - Ataman Kimya [atamanchemicals.com]

- 3. researchgate.net [researchgate.net]

- 4. Solid Lipid Nanoparticles: Review of the Current Research on Encapsulation and Delivery Systems for Active and Antioxidant Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Solid Lipid Nanoparticles: A Modern Formulation Approach in Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Solid State Properties of Drugs | Vici Health Sciences [vicihealthsciences.com]

- 7. Propylene Glycol Monostearate [drugfuture.com]

- 8. Propylene Glycol Monostearate [doi.usp.org]

- 9. PROPYLENE GLYCOL MONOSTEARATE [chembk.com]

- 10. cir-reports.cir-safety.org [cir-reports.cir-safety.org]

Understanding the Isomerism of 2-Hydroxypropyl Stearate: A Technical Examination

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxypropyl stearate, a lipophilic nonionic surfactant, is a key excipient in various pharmaceutical, cosmetic, and food formulations. Its utility stems from its emulsifying, stabilizing, and solubilizing properties. However, the seemingly simple designation "this compound" belies a subtle but significant chemical complexity: isomerism. This technical guide delves into the isomeric nature of this compound, clarifying its chemical identity, exploring the synthesis and characterization of its isomeric forms, and discussing the potential implications of this isomerism in the context of drug development and formulation science.

The term "this compound" is most commonly used to refer to propylene glycol monostearate . This compound is the product of the esterification of stearic acid with propylene glycol (1,2-propanediol). This reaction yields a mixture of two principal positional isomers: 1-stearoyl-2-hydroxypropane and 2-stearoyl-1-hydroxypropane . Furthermore, the secondary alcohol in 2-stearoyl-1-hydroxypropane introduces a chiral center, meaning this isomer exists as a pair of enantiomers: (R)-2-stearoyl-1-hydroxypropane and (S)-2-stearoyl-1-hydroxypropane.

The presence of these distinct molecular entities, each with unique three-dimensional structures, can have profound effects on the physicochemical properties and biological interactions of the bulk material. For drug development professionals, an understanding of this isomerism is critical for ensuring product consistency, optimizing formulation performance, and meeting stringent regulatory requirements.

Chemical Structures of this compound Isomers

The isomeric forms of this compound are illustrated below:

Physicochemical Properties of Isomers

While commercially available propylene glycol monostearate is a mixture, the distinct physicochemical properties of the individual isomers can influence the overall behavior of the material. A comprehensive separation and characterization of each isomer is necessary to fully elucidate these differences. The table below summarizes the expected differences based on general principles of stereochemistry.

| Property | 1-stearoyl-2-hydroxypropane | (R)-2-stearoyl-1-hydroxypropane | (S)-2-stearoyl-1-hydroxypropane | Mixture (Commercial Grade) |

| Molecular Formula | C₂₁H₄₂O₃ | C₂₁H₄₂O₃ | C₂₁H₄₂O₃ | C₂₁H₄₂O₃ |

| Molecular Weight | 342.57 g/mol | 342.57 g/mol | 342.57 g/mol | ~342.57 g/mol |

| Chirality | Achiral | Chiral | Chiral | Racemic mixture of one isomer |

| Melting Point | Expected to differ from the 2-stearoyl isomer | Identical to the (S)-enantiomer | Identical to the (R)-enantiomer | A range, depending on isomer ratio |

| Solubility | Expected to differ slightly from the 2-stearoyl isomer | Identical to the (S)-enantiomer in achiral solvents | Identical to the (R)-enantiomer in achiral solvents | Varies with composition |

| Optical Rotation | 0° | Equal and opposite to the (S)-enantiomer | Equal and opposite to the (R)-enantiomer | 0° (for racemic mixture) |

| Spectroscopic Data (NMR, IR) | Distinct spectra from the 2-stearoyl isomer | Identical spectra to the (S)-enantiomer | Identical spectra to the (R)-enantiomer | Superposition of isomer spectra |

Implications of Isomerism in Drug Development

The presence of multiple isomers in an excipient like this compound can have several implications for drug development:

-

Formulation Stability: The different packing efficiencies and intermolecular interactions of the isomers can affect the physical stability of emulsions, suspensions, and solid dosage forms. The ratio of isomers could influence droplet size distribution in emulsions and the polymorphic stability of solid lipid nanoparticles.

-

Drug Delivery: The rate of drug release from a formulation can be influenced by the properties of the excipient matrix. Differences in the crystallinity and melting behavior of the isomers could lead to variations in drug dissolution and bioavailability.

-

Biological Interactions: Although generally considered inert, excipients can interact with biological systems. The different stereochemistries of the enantiomers of 2-stearoyl-1-hydroxypropane could lead to stereospecific interactions with enzymes or receptors, potentially affecting drug metabolism or producing unforeseen biological effects.

-

Regulatory Compliance: Regulatory agencies such as the FDA and EMA are increasingly focused on the detailed characterization of all components in a drug product, including excipients. A thorough understanding and control of the isomeric composition of this compound are crucial for ensuring product quality and consistency.

Experimental Protocols

Synthesis of Propylene Glycol Monostearate (Isomer Mixture)

A general protocol for the synthesis of a mixture of 1-stearoyl-2-hydroxypropane and 2-stearoyl-1-hydroxypropane is the direct esterification of stearic acid and propylene glycol.

Materials:

-

Stearic Acid

-

Propylene Glycol (1,2-propanediol)

-

p-Toluenesulfonic acid (catalyst)

-

Toluene (solvent)

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate (eluents)

Procedure:

-

In a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, combine stearic acid (1 molar equivalent) and propylene glycol (1.5-2 molar equivalents) in toluene.

-

Add a catalytic amount of p-toluenesulfonic acid (1-2 mol%).

-

Heat the mixture to reflux. Water formed during the reaction will be collected in the Dean-Stark trap, driving the reaction to completion.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Wash the organic layer with saturated sodium bicarbonate solution to neutralize the catalyst, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the propylene glycol monostearate mixture.

Separation and Characterization of Isomers

The separation of the positional isomers and the resolution of the enantiomers of 2-stearoyl-1-hydroxypropane require advanced chromatographic techniques.

Separation of Positional Isomers:

-

High-Performance Liquid Chromatography (HPLC): A normal-phase HPLC method using a silica gel column and a non-polar mobile phase (e.g., hexane/isopropanol gradient) is a potential strategy for separating 1-stearoyl-2-hydroxypropane from the racemic 2-stearoyl-1-hydroxypropane.

Resolution of Enantiomers:

-

Chiral HPLC: The separation of the (R) and (S) enantiomers of 2-stearoyl-1-hydroxypropane can be achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective for resolving chiral alcohols and esters.

Characterization:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of the separated isomers. The chemical shifts of the protons and carbons attached to and near the ester and hydroxyl groups will differ between the 1-stearoyl and 2-stearoyl isomers.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to confirm the presence of the ester (C=O stretch) and hydroxyl (O-H stretch) functional groups in the separated isomers.

-

Mass Spectrometry (MS): MS can be used to confirm the molecular weight of the isomers.

-

Polarimetry: The optical rotation of the separated enantiomers of 2-stearoyl-1-hydroxypropane can be measured to determine their specific rotation.

Future Perspectives and Conclusion

The detailed investigation into the isomerism of this compound is an area ripe for further research. A critical next step is the development of robust and scalable methods for the selective synthesis and purification of each isomer. This would enable a comprehensive evaluation of their individual physicochemical properties and biological activities.

For the pharmaceutical industry, a deeper understanding of how the isomeric composition of this widely used excipient affects drug product performance is paramount. Future studies should focus on correlating the isomer ratio in propylene glycol monostearate with key formulation attributes such as stability, drug release kinetics, and in vivo performance.

The Crystalline Landscape of 2-Hydroxypropyl Stearate: A Review of Current Knowledge and Data Gaps

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxypropyl stearate, frequently referred to in commercial and scientific literature as propylene glycol monostearate (PGMS), is a non-ionic surfactant and emulsifier with wide applications in the pharmaceutical, cosmetic, and food industries. Its utility in these fields is intrinsically linked to its physicochemical properties, which are in turn governed by its solid-state characteristics, most notably its crystalline structure. The arrangement of molecules in the solid state, or polymorphism, can significantly influence critical parameters such as melting point, solubility, dissolution rate, and stability, thereby impacting the performance and bioavailability of drug formulations.

This technical guide provides a comprehensive overview of the current understanding of the crystalline structure of this compound. However, it is important to note at the outset that while the existence of polymorphism in this compound is acknowledged in the literature, detailed, quantitative data on its specific crystalline forms remains limited in the public domain. This document will summarize the available information and highlight the existing data gaps, providing a foundation for future research in this area.

Chemical Identity and Commercial Production

This compound is the monoester of propylene glycol and stearic acid. Commercial grades of this substance are often a mixture of the 1- and 2-isomers of propylene glycol monostearate, and may also contain a proportion of propylene glycol monopalmitate, as commercial stearic acid is frequently derived from palm oil.[1][2] The synthesis of propylene glycol monostearate can be achieved through the direct esterification of stearic acid and 1,2-propanediol, often in the presence of a catalyst, or via the transesterification of triglycerides with propylene glycol.[3][4]

Polymorphism in this compound (Propylene Glycol Monostearate)

The ability of a solid material to exist in more than one crystalline form is known as polymorphism. These different forms, or polymorphs, have the same chemical composition but differ in their crystal lattice arrangements. This can lead to variations in their physical properties.

Literature suggests that propylene glycol monostearate (PGMS) exhibits polymorphism. Notably, it has been reported that a racemic 80:20 mixture of 1-propylene glycol monostearate and 2-propylene glycol monostearate can exist in four different polymorphic modifications.[5] The specific crystalline properties of PGMS are also known to play a role in its ability to stabilize the metastable α-crystal form of distilled monoglycerides, which is beneficial in aerated food products.[6]

Characterization of Crystalline Structure: Data Gaps

A thorough understanding of the crystalline structure of a pharmaceutical excipient like this compound requires quantitative data from various analytical techniques. However, for the specific polymorphs of this compound, there is a significant lack of such data in the public domain.

X-ray Diffraction (XRD)

X-ray powder diffraction (XRPD) is a primary technique for identifying and characterizing crystalline forms. Each polymorph will produce a unique diffraction pattern, defined by the positions (2θ angles) and intensities of the diffraction peaks. At present, specific XRPD patterns for the individual polymorphs of this compound are not available in the literature reviewed.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is used to measure the thermal properties of a material, such as its melting point and enthalpy of fusion. Different polymorphs will typically exhibit different melting points and may undergo solid-solid phase transitions upon heating, which can be detected by DSC.[7] While general melting points for commercial propylene glycol monostearate are cited, detailed DSC thermograms that distinguish the thermal behavior of the individual polymorphs, including their specific melting points and enthalpies of fusion, are not publicly available.

The following is a conceptual workflow for characterizing the thermal properties of a polymorphic substance using DSC.

References

- 1. CN103495367A - Preparation method of 1,2-propylene glycol-based gel material - Google Patents [patents.google.com]

- 2. Propylene Glycol Monostearate [drugfuture.com]

- 3. CN105152929B - A kind of propylene glycol monostearate and its industrial process and application - Google Patents [patents.google.com]

- 4. fao.org [fao.org]

- 5. PROPYLENE GLYCOL MONOSTEARATE - Ataman Kimya [atamanchemicals.com]

- 6. researchgate.net [researchgate.net]

- 7. tainstruments.com [tainstruments.com]

In-Vitro Safety and Toxicity Profile of 2-Hydroxypropyl Stearate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available in-vitro safety and toxicity data for 2-Hydroxypropyl stearate. Due to a notable scarcity of direct experimental data for this specific compound, this document also incorporates information on the closely related substance, Propylene Glycol Monostearate (PGMS), and outlines standardized experimental protocols for in-vitro toxicity assessment. This guide is intended to inform researchers and professionals in drug development about the known safety profile and to provide a framework for future in-vitro toxicological evaluations.

Compound Overview

This compound is an ester of stearic acid and propylene glycol, belonging to the group of propylene glycol esters. These compounds are frequently utilized in the cosmetic, pharmaceutical, and food industries as emulsifying agents, emollients, and viscosity modifiers. A thorough understanding of their safety profile at the cellular level is crucial for their application in various formulations.

Quantitative In-Vitro Toxicity Data

A comprehensive literature search revealed a lack of specific quantitative in-vitro cytotoxicity data (e.g., IC50 values) for this compound. However, a safety assessment report on Propylene Glycol Stearate (PGS), a mixture that predominantly contains propylene glycol monostearate, provides some insight into its genotoxic potential.

Table 1: Summary of In-Vitro Genotoxicity Data for Propylene Glycol Monostearate

| Test Type | Test System | Result | Reference |

| Mutagenicity | In-vitro microbial assays | Negative | [1] |

It is important to note that this data pertains to Propylene Glycol Monostearate and is presented here as the most relevant available information for this compound.

Recommended Experimental Protocols for In-Vitro Toxicity Assessment

In the absence of specific published studies on this compound, this section details standardized and globally recognized experimental protocols for in-vitro cytotoxicity and genotoxicity testing, based on the Organisation for Economic Co-operation and Development (OECD) guidelines.

In-Vitro Cytotoxicity: Neutral Red Uptake (NRU) Assay

The Neutral Red Uptake (NRU) assay is a widely used method to assess cell viability by measuring the accumulation of the neutral red dye in the lysosomes of viable cells.

-

Principle: Viable cells take up and incorporate neutral red into their lysosomes. The amount of dye absorbed is proportional to the number of viable cells.

-

Cell Lines: Human epidermal keratinocytes (e.g., HaCaT), human liver cells (e.g., HepG2), or other cell lines relevant to the intended application.

-

Methodology:

-